Enoxolone

Beschreibung

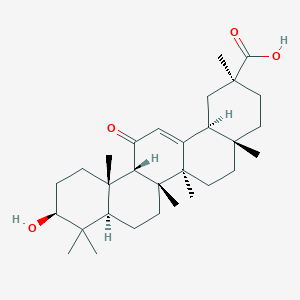

Structure

3D Structure

Eigenschaften

CAS-Nummer |

471-53-4 |

|---|---|

Molekularformel |

C30H46O4 |

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1 |

InChI-Schlüssel |

MPDGHEJMBKOTSU-FNCONFKVSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Isomerische SMILES |

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Aussehen |

Solid powder |

melting_point |

296 °C |

Andere CAS-Nummern |

471-53-4 1449-05-4 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Enoxolone as an Inhibitor of 11-β-Hydroxysteroid Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxolone, the active metabolite of glycyrrhizic acid found in licorice root, is a potent inhibitor of 11-β-hydroxysteroid dehydrogenase (11-β-HSD) enzymes. These enzymes are critical in modulating the intracellular availability of active glucocorticoids, such as cortisol. There are two primary isoforms: 11-β-HSD1, which predominantly acts as a reductase to generate active cortisol from inactive cortisone, and 11-β-HSD2, which inactivates cortisol to cortisone, thereby protecting the mineralocorticoid receptor from illicit occupation by cortisol.[1][2][3][4] The non-selective inhibition of both isoforms by this compound has significant physiological consequences and presents both therapeutic opportunities and challenges. This technical guide provides an in-depth overview of this compound's role in inhibiting 11-β-HSD, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to 11-β-Hydroxysteroid Dehydrogenase and this compound

The 11-β-hydroxysteroid dehydrogenase (11-β-HSD) system acts as a crucial pre-receptor control mechanism for glucocorticoid action. By regulating the interconversion of active cortisol and inactive cortisone, these enzymes fine-tune the local concentration of glucocorticoids in various tissues.

-

11-β-HSD1: This enzyme is a NADP(H)-dependent bidirectional enzyme, but in vivo, it primarily functions as a reductase, converting cortisone to the active glucocorticoid, cortisol.[1][3][4] It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system. Upregulation of 11-β-HSD1 is associated with metabolic syndrome, obesity, and type 2 diabetes.

-

11-β-HSD2: In contrast, 11-β-HSD2 is a high-affinity NAD+-dependent dehydrogenase that catalyzes the inactivation of cortisol to cortisone.[2][4] Its primary role is to protect the mineralocorticoid receptor (MR) in tissues like the kidney, colon, and salivary glands from being activated by the much higher circulating concentrations of cortisol, thus allowing aldosterone to bind and regulate sodium and water balance.[1][2]

This compound, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid that has been extensively studied for its inhibitory effects on both 11-β-HSD isoforms. Its non-selective inhibition of 11-β-HSD2 is responsible for the mineralocorticoid excess syndrome observed with excessive licorice consumption, leading to hypertension and hypokalemia.[2]

Mechanism of Action of this compound

This compound competitively inhibits both 11-β-HSD1 and 11-β-HSD2. By blocking 11-β-HSD2 in mineralocorticoid-sensitive tissues, this compound prevents the inactivation of cortisol. This leads to an accumulation of intracellular cortisol, which can then bind to and activate the mineralocorticoid receptor, mimicking the effects of excess aldosterone. This "apparent mineralocorticoid excess" results in sodium retention, potassium excretion, and an increase in blood pressure.

The inhibition of 11-β-HSD1 by this compound reduces the regeneration of cortisol in tissues like the liver and adipose tissue. This has been explored for its potential therapeutic benefits in metabolic diseases. However, the lack of selectivity of this compound for 11-β-HSD1 over 11-β-HSD2 limits its systemic therapeutic use due to the adverse cardiovascular effects.

Below is a diagram illustrating the cortisol-cortisone shuttle and the points of inhibition by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound (18β-glycyrrhetinic acid) and its isomer, 18α-glycyrrhetinic acid, against human and mouse 11-β-HSD1 and 11-β-HSD2 has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target Enzyme | Species | IC50 |

| 18β-Glycyrrhetinic Acid (this compound) | 11-β-HSD1 | Human | 232.3 nM |

| 11-β-HSD1 | Mouse | 5.85 µM | |

| 11-β-HSD2 | Human | 674.5 nM | |

| 11-β-HSD2 | Mouse | 79.7 nM | |

| 18α-Glycyrrhetinic Acid | 11-β-HSD1 | Human | 532.1 nM |

| 11-β-HSD1 | Mouse | 6.63 µM | |

| 11-β-HSD2 | Human | 942.6 nM | |

| 11-β-HSD2 | Mouse | 159.7 nM |

Data sourced from a study utilizing homogeneous time-resolved fluorescence (HTRF) assays.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory activity of this compound on 11-β-HSD enzymes.

Cell-Based 11-β-HSD1 Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

This assay measures the conversion of cortisone to cortisol in a cellular environment.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Culture a suitable cell line endogenously expressing or engineered to overexpress 11-β-HSD1 (e.g., murine C2C12 skeletal muscle cells, which upregulate 11-β-HSD1 upon differentiation into myotubes).[5]

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate as required.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Pre-incubate the cells with the compound for a defined period (e.g., 1 hour) at 37°C.

-

-

Enzyme Reaction:

-

Add cortisone (the substrate for 11-β-HSD1) to each well to a final concentration that is appropriate for the cell type and assay sensitivity.

-

Incubate the plate at 37°C for a period sufficient to allow measurable cortisol production (e.g., 4 hours).

-

-

HTRF Detection:

-

Following the incubation, add the HTRF detection reagents to each well. These typically consist of an anti-cortisol antibody labeled with a fluorescent donor (e.g., Europium cryptate) and another anti-cortisol antibody labeled with a fluorescent acceptor (e.g., d2).

-

Incubate the plate at room temperature for a specified time to allow for antibody-cortisol binding.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

-

Calculate the ratio of the acceptor to donor fluorescence. This ratio is proportional to the amount of cortisol produced.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

-

In Vitro 11-β-HSD2 Inhibition Assay using LC-MS/MS

This method provides a highly specific and sensitive quantification of cortisol and cortisone in an in vitro reaction using a microsomal preparation of the enzyme.

Methodology:

-

Microsome Preparation:

-

Prepare microsomes from a source rich in 11-β-HSD2, such as human kidney tissue or a cell line overexpressing recombinant 11-β-HSD2.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the microsomal preparation, a buffer solution (e.g., Tris-HCl, pH 7.4), and the cofactor NAD+.

-

Add varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the substrate, cortisol.

-

Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., deuterated cortisol or cortisone).

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the quenched reaction mixture to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable liquid chromatography (LC) system equipped with a C18 column to separate cortisol and cortisone.

-

Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to detect and quantify cortisol, cortisone, and the internal standard based on their specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Generate standard curves for cortisol and cortisone using known concentrations.

-

Quantify the amount of cortisone produced in each reaction.

-

Calculate the percentage of inhibition of 11-β-HSD2 activity for each this compound concentration and determine the IC50 value.

-

Workflow Diagram:

Therapeutic Implications and Future Directions

The potent inhibition of 11-β-HSD enzymes by this compound underscores the critical role of this enzyme system in glucocorticoid physiology. While the non-selective nature of this compound leads to undesirable side effects that preclude its use as a systemic therapeutic for metabolic diseases, it remains an invaluable pharmacological tool for studying the function of 11-β-HSD in various physiological and pathological contexts.

The development of selective 11-β-HSD1 inhibitors is an active area of research for the treatment of type 2 diabetes, obesity, and metabolic syndrome. The goal is to achieve the beneficial metabolic effects of reducing local cortisol action in the liver and adipose tissue without causing the hypertension and hypokalemia associated with 11-β-HSD2 inhibition.

Conversely, selective inhibitors of 11-β-HSD2 are being investigated for their potential to enhance the anti-inflammatory effects of endogenous cortisol in specific tissues, such as the skin, for the treatment of inflammatory dermatoses.

Conclusion

This compound is a powerful, non-selective inhibitor of both 11-β-HSD1 and 11-β-HSD2. Understanding its mechanism of action and having robust methods to quantify its inhibitory effects are essential for researchers in endocrinology, pharmacology, and drug development. The data and protocols presented in this guide offer a comprehensive resource for investigating the intricate role of this compound and the broader implications of 11-β-HSD inhibition in health and disease. The continued exploration of this pathway holds promise for the development of novel therapeutics targeting a range of metabolic and inflammatory disorders.

References

- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11 beta-Hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of enoxolone pentacyclic triterpenoid.

An In-depth Technical Guide on the Biological Activities of Enoxolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, a primary active component of the licorice root (Glycyrrhiza glabra)[1][2][3]. Structurally similar to cortisone, this compound has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities[3]. It is utilized in various applications, from flavorings to cosmetic and pharmaceutical formulations[1][4]. This technical guide provides a comprehensive overview of the principal biological activities of this compound, with a focus on its anti-inflammatory and anti-cancer properties. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support further research and drug development efforts.

Anti-inflammatory Activity

This compound is widely recognized for its potent anti-inflammatory effects, which are mediated through several distinct molecular mechanisms[3][5]. These properties make it a compound of interest for treating various inflammatory conditions, including skin disorders like eczema and psoriasis, as well as gingival inflammation[3][4][6].

Mechanisms of Action

This compound exerts its anti-inflammatory effects by:

-

Inhibiting Prostaglandin Metabolism: It inhibits the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase.[1] These enzymes are responsible for inactivating prostaglandins PGE-2 and PGF-2α.[1] By inhibiting them, this compound increases the local concentration of these prostaglandins, which can have protective effects in certain tissues, such as the gastric mucosa.[1]

-

Modulating Cortisol Levels: this compound is a potent inhibitor of 11-β-hydroxysteroid dehydrogenase, the enzyme that converts active cortisol into inactive cortisone in the skin.[4] This inhibition leads to an increase in the local concentration and activity of cortisol, potentiating its natural anti-inflammatory effects.[4]

-

Reducing Pro-inflammatory Cytokines: It has been shown to slow the production and secretion of key pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α)[3][6]. This modulation helps to reduce the intensity of the inflammatory response at the cellular level.[6]

Signaling Pathway: Cytokine and Prostaglandin Regulation

The diagram below illustrates the primary anti-inflammatory mechanisms of this compound.

Caption: this compound's anti-inflammatory mechanism via inhibition of prostaglandin metabolism and NF-κB.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for this compound's anti-inflammatory activity are not consistently reported across standardized assays in the provided search results, studies demonstrate significant dose-dependent effects. For example, a safe concentration of 50 µM was established for in vitro studies on RAW 264.7 cells, at which cell viability remained above 90%.[7] Other studies confirm that this compound significantly reduces the expression of pro-inflammatory cytokines like IL-1α and IL-8 in ex-vivo models.[6]

| Target/Model | Activity | Concentration/Dose | Result |

| RAW 264.7 Macrophages | Cell Viability | 50 µM | >90% viability, determined as a safe dose for anti-inflammatory assays.[7] |

| TPA-induced Mouse Ear Edema | Edema Inhibition | Topical Application | Significantly inhibited edema formation when applied before TPA treatment.[2] |

| Ex-vivo Human Gingiva | Cytokine Reduction | Toothpaste/Mouthwash | Significantly decreased IL-8 and IL-1α excretion.[6] |

| LPS-stimulated RAW 264.7 | Anti-inflammatory | 50 µM | Used to verify the anti-inflammatory effect of a novel this compound formulation.[7] |

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer properties across various studies, showing potential as a therapeutic or adjuvant agent.[5] Its effects are primarily attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Mechanisms of Action

The anti-tumor activity of this compound is linked to its ability to:

-

Induce Apoptosis: this compound can trigger programmed cell death in cancer cells. For example, in chondrocytes, it inhibits IL-1β mediated apoptosis and the activation of caspase-3.[5]

-

Modulate Cell Signaling: It influences critical signaling pathways that regulate cell survival and proliferation. A key pathway modulated by this compound is the MAPK/ERK1/2 pathway.[5] In IL-1β treated chondrocytes, this compound was found to elevate the levels of phosphorylated ERK1/2 (p-ERK1/2), which is linked to its protective, anti-apoptotic effects in that model.[5]

Signaling Pathway: Chondroprotective and Anti-Apoptotic Effect

The following diagram shows how this compound modulates the ERK1/2 pathway to protect chondrocytes from apoptosis, a mechanism that highlights its broader role in regulating cell survival.

Caption: this compound modulates the ERK1/2 pathway to suppress IL-1β-induced apoptosis in chondrocytes.[5]

Quantitative Data: Anti-Cancer Activity

Specific IC50 values for this compound across a wide range of cancer cell lines are not detailed in the provided search results. Cytotoxicity is often cell-line dependent. For context, studies on other synthetic triterpenoid derivatives show IC50 values ranging from the low micromolar to higher concentrations against various breast cancer cell lines like MCF-7 and MDA-MB-231.[8]

| Cell Line / Model | Activity | Concentration/Dose | Result |

| Rat Chondrocytes | Anti-apoptosis | 10 µM | Inhibited IL-1β mediated apoptosis and caspase-3 activation.[5] |

| Rat Chondrocytes | Growth Inhibition | 10 µM | Caused a significant decrease in IL-1β induced growth inhibition.[5] |

| Various Cancer Lines | Cytotoxicity | Varies | Data for many derivatives exists, but specific IC50 for this compound is not compiled here.[8][9] |

Other Biological Activities

Beyond its anti-inflammatory and anti-cancer effects, this compound possesses several other notable biological properties.

-

Antiviral Activity: this compound has demonstrated potential antiviral activity against a range of viruses, including those responsible for herpes, and has been investigated for its effects against coronaviruses.[1]

-

Hepatoprotective and Neuroprotective Effects: The compound is reported to have protective effects on the liver and neurons, though detailed mechanisms and clinical data are still areas of active research.[5]

-

Antibacterial, Antifungal, and Antiprotozoal Properties: this compound has shown a broad spectrum of antimicrobial activities, contributing to its traditional use in various remedies.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activities of compounds like this compound.

Experimental Workflow: In Vitro Screening

This diagram outlines a typical workflow for the initial in vitro screening of a compound for both cytotoxic and anti-inflammatory activity.

Caption: A generalized workflow for in vitro screening of this compound's biological activities.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of viability.[10][11] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or A549) in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated cells as a negative control and a solvent control (e.g., DMSO) if applicable.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

-

MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13] Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: ELISA for Cytokine Quantification

This sandwich ELISA protocol is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[14][15]

-

Plate Coating: Dilute the capture antibody (specific to the target cytokine) in a binding solution to 1-4 µg/mL.[16] Add 100 µL to each well of a 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.[16][17]

-

Blocking: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween 20).[17] Add 150-200 µL of blocking buffer (e.g., 10% FBS or 1% BSA in PBS) to each well to prevent non-specific binding.[14][18] Incubate for 1-2 hours at room temperature (RT).[18]

-

Sample and Standard Incubation: Wash the plate again. Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve (e.g., 0-2000 pg/mL).[15] Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Seal the plate and incubate for 2 hours at RT.[15]

-

Detection Antibody: Wash the plate 4-5 times.[15] Add 100 µL of the biotinylated detection antibody (diluted to 0.5-2 µg/mL in blocking buffer) to each well.[16] Seal and incubate for 1 hour at RT.[16]

-

Enzyme Conjugate: Wash the plate again. Add 100 µL of diluted Streptavidin-HRP (horseradish peroxidase) conjugate to each well. Incubate for 20-30 minutes at RT, protected from light.[15]

-

Substrate Development: Wash the plate thoroughly 5-7 times.[15] Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.[15]

-

Stop Reaction & Reading: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[14][17] The color will change from blue to yellow. Read the absorbance at 450 nm within 30 minutes.[15]

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the standard concentrations. Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the curve.[15]

Protocol 3: Western Blot for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.[19]

-

Sample Preparation (Cell Lysis): Treat cells with this compound for the desired time. Wash cells with ice-cold PBS.[20] Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[21] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[21] Collect the supernatant and determine the protein concentration using an assay like the BCA assay.[20]

-

SDS-PAGE: Add SDS sample buffer to the lysates (to a final concentration of ~1-2 µg/µL) and boil for 5-10 minutes to denature the proteins.[19][20] Load 15-20 µL of each sample onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.[22] Run the gel until the dye front reaches the bottom.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[20]

-

Blocking: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane for 1 hour at RT or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[19][21]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each.[21] Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at RT.[21]

-

Detection: Wash the membrane again three times with TBST.[21] Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[21]

-

Analysis: Perform densitometry analysis on the protein bands using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across samples.[21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selectbotanical.com [selectbotanical.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. selectbotanical.com [selectbotanical.com]

- 5. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Anti-inflammatory effect of this compound in an ex-vivo human gingival mucosa model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CLC-Pred: A freely available web-service for in silico prediction of human cell line cytotoxicity for drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. bowdish.ca [bowdish.ca]

- 15. benchchem.com [benchchem.com]

- 16. Cytokine Elisa [bdbiosciences.com]

- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. origene.com [origene.com]

- 21. benchchem.com [benchchem.com]

- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

Enoxolone Signaling Pathways in Chondrocytes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enoxolone, a pentacyclic triterpenoid derived from licorice root, has demonstrated significant chondroprotective potential, primarily through its anti-inflammatory, anti-catabolic, and anti-apoptotic effects.[1][2] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound in chondrocytes, particularly in the context of inflammatory stress induced by interleukin-1β (IL-1β). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular cascades to support further research and drug development in the field of osteoarthritis (OA) and other cartilage-related degenerative diseases.

Core Signaling Pathways of this compound in Chondrocytes

This compound exerts its chondroprotective effects by modulating several key intracellular signaling pathways that regulate inflammation, apoptosis, and extracellular matrix (ECM) homeostasis. The primary mechanisms involve the activation of pro-survival pathways and the inhibition of pro-inflammatory and catabolic cascades.

Activation of the MAPK/ERK1/2 Pro-Survival Pathway

One of the central mechanisms of this compound's action is the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK1/2) pathway.[1] In chondrocytes under inflammatory stress (e.g., from IL-1β), this pathway is often suppressed. This compound treatment reverses this suppression, leading to the phosphorylation and activation of ERK1/2.[1]

Activated p-ERK1/2 initiates two critical downstream effects:

-

Induction of Autophagy: this compound enhances autophagy, a cellular process for degrading and recycling damaged components, which acts as a pro-survival mechanism in stressed chondrocytes.[1] This is evidenced by the increased expression of key autophagy markers, Beclin-1 and Light Chain 3-II (LC3-II).[1][2]

-

Inhibition of Apoptosis: By promoting autophagy, the ERK1/2 pathway effectively suppresses programmed cell death (apoptosis).[1] This anti-apoptotic effect is further confirmed by this compound's ability to inhibit the activation of cleaved caspase-3 and modulate the Bcl-2 protein family.[1]

The essential role of this pathway was confirmed in studies where an ERK1/2 inhibitor, U0126, blocked the this compound-induced increase in Beclin-1 and LC3-II, thereby negating its protective effects.[1][2]

Inhibition of the NF-κB Inflammatory Pathway via Nrf2

This compound (as 18β-glycyrrhetinic acid) robustly counters the inflammatory and catabolic effects of IL-1β by modulating the Nuclear factor erythroid-derived 2-like 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.[3]

-

Activation of Nrf2/HO-1 Axis: this compound treatment leads to the activation and nuclear translocation of Nrf2, a key transcription factor that regulates antioxidant responses.[3][4] This, in turn, upregulates the expression of its downstream target, Heme Oxygenase-1 (HO-1), a potent anti-inflammatory enzyme.[3]

-

Suppression of NF-κB: The activation of the Nrf2/HO-1 axis serves to inhibit the IL-1β-induced activation of NF-κB.[3] NF-κB is a master regulator of inflammation and cartilage degradation in OA.[5] By suppressing NF-κB, this compound effectively shuts down the expression of numerous detrimental downstream targets.[3][5]

-

Downstream Anti-inflammatory and Anti-catabolic Effects: The inhibition of NF-κB leads to a significant, concentration-dependent reduction in:

-

Pro-inflammatory mediators: Prostaglandin E2 (PGE2), nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[3]

-

Pro-inflammatory cytokines: Tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[3][5]

-

Matrix-degrading enzymes: Matrix metalloproteinase 13 (MMP-13) and A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), which are responsible for the degradation of type II collagen and aggrecan, the main components of cartilage ECM.[3][5]

-

Quantitative Data Summary

The chondroprotective effects of this compound have been quantified across several key parameters in in-vitro models. The following tables summarize these findings.

Table 1: Effect of this compound on Chondrocyte Viability and Apoptosis

| Parameter | Condition | Treatment | Result | Reference |

|---|---|---|---|---|

| Cell Viability | Cytotoxicity Screen | This compound (up to 20 µM) | No significant cytotoxic effect observed at various time intervals (6, 12, 24, 48h). | [1] |

| IL-1β Induced Stress | IL-1β (10 ng/mL) | Significant reduction in cell viability. | [1][2] | |

| IL-1β Induced Stress | This compound + IL-1β | Significantly decreased the growth inhibition caused by IL-1β. | [1][2] | |

| Apoptosis | IL-1β Induced Stress | This compound + IL-1β | Inhibited IL-1β mediated apoptosis and activation of caspase-3. | [2] |

| | IL-1β Induced Stress | this compound + IL-1β | Increased levels of anti-apoptotic Bcl-2 protein compared to IL-1β alone. |[1] |

Table 2: Effect of this compound on Signaling and Functional Mediators

| Pathway/Mediator | Condition | Treatment | Result | Reference |

|---|---|---|---|---|

| ERK1/2 Signaling | IL-1β Induced Stress | This compound (10 µM) | Elevated levels of phosphorylated ERK1/2 (p-ERK1/2). | [1][2] |

| Autophagy Markers | IL-1β Induced Stress | This compound | Elevated levels of LC3-II and Beclin-1. | [1][2] |

| Inflammatory Mediators | IL-1β Induced Stress | This compound (18β-GA) | Concentration-dependent suppression of PGE2, NO, COX-2, iNOS, TNF-α, and IL-6. | [3] |

| Catabolic Enzymes | IL-1β Induced Stress | This compound (18β-GA) | Concentration-dependent decrease in MMP-13 and ADAMTS-5 expression. | [3] |

| ECM Components | IL-1β Induced Stress | this compound (18β-GA) | Reversed the degradation of aggrecan and type II collagen. |[3] |

Key Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature and represent the core techniques used to investigate this compound's effects on chondrocytes.[1][2][3]

Primary Chondrocyte Isolation and Culture

This protocol describes the extraction and culture of primary chondrocytes, the foundational step for in-vitro studies.

-

Source: Articular cartilage is harvested from the femoral head of healthy rats or mice.[1][3]

-

Digestion: The cartilage is minced and subjected to enzymatic digestion, typically using a solution of collagenase (e.g., Type II collagenase) in a serum-free medium like DMEM/F-12.

-

Isolation: After digestion, the cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove undigested tissue matrix.

-

Culture: Isolated chondrocytes are seeded in culture flasks or plates and maintained in DMEM/F-12 supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Identification: Chondrocyte identity is confirmed via immunofluorescence staining for type II collagen.[1]

IL-1β Induced Inflammation and Apoptosis Model

This model is widely used to simulate the inflammatory and catabolic conditions present in an osteoarthritic joint.

-

Cell Seeding: Primary chondrocytes are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere.

-

Serum Starvation: Before treatment, cells are often serum-starved for a period (e.g., 12-24 hours) to synchronize cell cycles and reduce baseline signaling activity.

-

Treatment Groups:

-

Control: Cells treated with vehicle (e.g., DMSO) only.

-

IL-1β Group: Cells stimulated with IL-1β (typically 10 ng/mL) to induce inflammation and apoptosis.[1][3]

-

This compound Group: Cells pre-treated with this compound (e.g., 10 µM) for a specified time (e.g., 2 hours) before the addition of IL-1β.[1]

-

-

Incubation: Cells are incubated for a defined period (e.g., 24 to 48 hours) before being harvested for downstream analysis.[1]

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins involved in the signaling pathways.

-

Protein Extraction: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific binding, then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-ERK1/2, ERK1/2, Bcl-2, Cleaved Caspase-3, Nrf2, β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Apoptosis Assays

Apoptosis is quantified using methods like TUNEL staining and flow cytometry.

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cells are fixed and permeabilized on a slide.

-

They are then incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates into the ends of fragmented DNA.

-

Apoptotic cells are visualized as fluorescently stained nuclei under a microscope.[1]

-

-

Flow Cytometry (Annexin V/PI Staining): This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cells are harvested and resuspended in Annexin V binding buffer.

-

They are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

The cell populations are quantified using a flow cytometer.[1]

-

Conclusion

This compound demonstrates significant chondroprotective properties by targeting fundamental signaling pathways implicated in the pathogenesis of osteoarthritis. Its ability to concurrently activate the pro-survival MAPK/ERK1/2 pathway while suppressing the inflammatory NF-κB cascade highlights its potential as a multi-modal therapeutic agent.[1][3] By promoting autophagy, inhibiting apoptosis, and reducing the expression of inflammatory and matrix-degrading enzymes, this compound helps restore the critical anabolic/catabolic balance within chondrocytes.[1][3] The data and protocols summarized in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of this compound for the treatment of degenerative joint diseases.

References

- 1. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18β-Glycyrrhetinic acid inhibits IL-1β-induced inflammatory response in mouse chondrocytes and prevents osteoarthritic progression by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycyrrhizin inhibits osteoarthritis development through suppressing the PI3K/AKT/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Enoxolone for Osteoarthritis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by progressive cartilage loss, synovial inflammation, and subchondral bone remodeling, leading to pain and disability. Current therapeutic strategies for OA are primarily focused on symptom management, with no approved disease-modifying drugs available. Enoxolone, a pentacyclic triterpenoid derived from licorice root, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, anti-apoptotic, and chondroprotective properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound for OA, focusing on its mechanism of action, preclinical evidence, and future research directions. We consolidate available data, present detailed experimental protocols, and visualize key molecular pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of rheumatology and orthopedics.

Introduction to Osteoarthritis: An Unmet Clinical Need

Osteoarthritis is the most common form of arthritis, affecting millions worldwide. The pathogenesis of OA is a complex interplay of mechanical, genetic, and inflammatory factors that disrupt the homeostasis of articular cartilage.[1] Chondrocytes, the sole cell type in cartilage, play a central role in maintaining the integrity of the extracellular matrix (ECM). In OA, pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), trigger a cascade of catabolic events.[2][3] These cytokines stimulate chondrocytes to produce matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs), enzymes that degrade the collagen and proteoglycan components of the cartilage matrix.[4][5] This leads to a progressive loss of cartilage, joint space narrowing, and the formation of osteophytes. The resulting joint damage and inflammation cause chronic pain, stiffness, and reduced mobility, significantly impacting the quality of life.

Current treatments for OA, such as nonsteroidal anti-inflammatory drugs (NSAIDs), analgesics, and intra-articular corticosteroid injections, offer only symptomatic relief and are often associated with significant side effects.[1] There is a critical need for novel therapeutic agents that can halt or reverse the progression of OA by targeting the underlying disease mechanisms.

This compound: A Natural Compound with Therapeutic Promise

This compound, also known as glycyrrhetinic acid, is a natural pentacyclic triterpenoid obtained from the hydrolysis of glycyrrhizin, a major active constituent of licorice root (Glycyrrhiza glabra).[6] It has a long history of use in traditional medicine and possesses a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-ulcer properties.[1][6] Recent research has highlighted the potential of this compound as a chondroprotective agent, suggesting its utility in the management of OA.[1][7]

Mechanism of Action: How this compound Protects Cartilage

The therapeutic effects of this compound in the context of osteoarthritis are multi-faceted, primarily revolving around its ability to protect chondrocytes from inflammatory and apoptotic insults. The core of its mechanism lies in the modulation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.

Chondroprotection through Anti-Apoptotic and Autophagy-Inducing Effects

In the osteoarthritic joint, pro-inflammatory cytokines like IL-1β induce chondrocyte apoptosis, a key contributor to cartilage degradation.[1] this compound has been shown to counteract this process. In vitro studies using IL-1β-stimulated rat chondrocytes have demonstrated that this compound significantly inhibits apoptosis.[1][7] This anti-apoptotic effect is mediated, at least in part, by the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein cleaved caspase-3.[1]

Furthermore, this compound promotes chondrocyte survival by inducing autophagy, a cellular self-cleaning process that removes damaged organelles and protein aggregates.[1] In IL-1β-treated chondrocytes, this compound treatment leads to an increase in the expression of autophagy markers such as Light Chain 3-II (LC3-II) and Beclin-1.[1][7] The induction of autophagy serves as a pro-survival mechanism, protecting chondrocytes from IL-1β-induced cell death.

The Central Role of the ERK1/2 Signaling Pathway

The protective effects of this compound on chondrocytes are orchestrated through the activation of the MAPK/ERK1/2 signaling pathway.[1][8] The ERK1/2 pathway is a critical regulator of cell survival, proliferation, and differentiation in various cell types, including chondrocytes.[9][10] Studies have shown that this compound treatment leads to an increase in the phosphorylation of ERK1/2 in chondrocytes.[1] The activation of ERK1/2 by this compound is essential for the induction of autophagy and the subsequent inhibition of apoptosis.[1][8] The use of an ERK1/2 inhibitor, U0126, has been shown to abolish the protective effects of this compound, confirming the central role of this pathway.[1][7]

References

- 1. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-1β signaling in osteoarthritis - chondrocytes in focus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interleukin 1beta pathway in the pathogenesis of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteases involved in cartilage matrix degradation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Articular cartilage and changes in arthritis: Matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway [archivesofmedicalscience.com]

- 9. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Pharmacological Landscape of Glycyrrhetinic Acid: A Technical Guide for Researchers

An in-depth exploration of the multifaceted pharmacological effects of glycyrrhetinic acid compounds, tailored for researchers, scientists, and drug development professionals.

Glycyrrhetinic acid (GA), a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, the primary sweet-tasting component of licorice root (Glycyrrhiza glabra), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the core pharmacological effects of GA, focusing on its anti-inflammatory, antitumor, antiviral, and hepatoprotective properties. The information herein is curated to support further research and development of GA and its derivatives as potential therapeutic agents.

Core Pharmacological Effects

Glycyrrhetinic acid exhibits a broad spectrum of biological activities, with its primary therapeutic potential being investigated in the following areas:

-

Anti-inflammatory Effects: GA and its derivatives are known to possess significant anti-inflammatory properties.[2] The mechanisms underlying this effect are multifaceted, involving the modulation of key inflammatory pathways.

-

Antitumor Activity: A growing body of evidence suggests that GA can inhibit the proliferation of various cancer cells and induce apoptosis.[3][4] Its anticancer effects are attributed to its ability to interfere with critical signaling pathways that govern cell growth and survival.

-

Antiviral Properties: GA has demonstrated antiviral activity against a range of viruses.[5][6] Its mechanisms of viral inhibition include interfering with viral entry and replication processes.

-

Hepatoprotective Effects: Clinical and preclinical studies have highlighted the potential of GA in protecting the liver from various insults, including toxin-induced damage.[3][7]

Quantitative Data Summary

To facilitate a comparative analysis of the potency of glycyrrhetinic acid and its derivatives, the following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Antitumor Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of glycyrrhetinic acid and its derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 18β-Glycyrrhetinic Acid | A549 | Lung Cancer | 15.73 ± 1.47 | [8] |

| 18β-Glycyrrhetinic Acid | NCI-H23 | Lung Cancer | 24.92 ± 1.18 | [8] |

| 18β-Glycyrrhetinic Acid | NCI-H460 | Lung Cancer | > 50 | [8] |

| Glycyrrhetinic acid derivative 3a | HeLa | Cervical Cancer | 11.4 ± 0.2 | [4] |

| Glycyrrhetinic acid derivative 42 | MCF-7 | Breast Cancer | 1.88 ± 0.20 | [9] |

| Glycyrrhetinic acid derivative 42 | MDA-MB-231 | Breast Cancer | 1.37 ± 0.18 | [9] |

| Glycyrrhetinic acid endoperoxide derivative | A2780 | Ovarian Cancer | 1.0 | [10] |

| Glycyrrhetinic acid endoperoxide derivative | MCF7 | Breast Cancer | 2.9 | [10] |

Table 2: Antiviral Activity (EC50/IC50 Values)

The half-maximal effective concentration (EC50) and IC50 are used to quantify the in vitro antiviral activity of a compound.

| Compound | Virus | Cell Line | EC50/IC50 | Reference |

| Glycyrrhizin | SARS-CoV | Vero | 365 µM (EC50) | [11] |

| 18β-Glycyrrhetinic Acid | Epstein-Barr virus (EBV) | - | 7.5-fold more active than Glycyrrhizin | [12] |

| Glycyrrhizin | Herpes Simplex Virus 1 (HSV-1) | - | 0.5 mM (IC50) | [12] |

Table 3: Hepatoprotective Effects (In Vivo Data)

This table summarizes the effects of glycyrrhetinic acid on key biochemical markers in animal models of liver injury.

| Animal Model | Treatment | Parameter | Result | Reference |

| CCl4-induced liver fibrosis in mice | Glycyrrhetinic Acid (25, 50, 100 mg/kg) | Serum GPT and GOT | Dose-dependent reduction | [2] |

| Retrorsine-induced hepatotoxicity in rats | Glycyrrhetinic Acid (10 mg/kg/day for 3 days) | Serum GOT and GPT | Significant reduction | [7] |

| Realgar-induced hepatotoxicity in mice | Glycyrrhetinic Acid | Plasma ALT and AST | Reduction in elevated levels |

Key Signaling Pathways

Glycyrrhetinic acid exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

Anti-inflammatory Signaling

Glycyrrhetinic acid's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways, and modulation of the PI3K/Akt pathway.

Antitumor Signaling

The antitumor effects of glycyrrhetinic acid are mediated by its influence on pathways that control cell cycle progression, apoptosis, and cell survival, such as the PI3K/Akt/mTOR and STAT3 pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of glycyrrhetinic acid's pharmacological effects.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of glycyrrhetinic acid on cancer cell lines.[4]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Glycyrrhetinic acid (GA) stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of GA in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing various concentrations of GA. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the GA concentration to determine the IC50 value.

In Vitro Antiviral Activity: Plaque Reduction Assay

This protocol describes the plaque reduction assay to evaluate the antiviral activity of glycyrrhetinic acid against viruses such as Herpes Simplex Virus (HSV).[4][5]

Materials:

-

Host cell line (e.g., Vero cells)

-

Virus stock (e.g., HSV-1)

-

Complete culture medium

-

Overlay medium (e.g., medium with 1% carboxymethylcellulose)

-

Glycyrrhetinic acid (GA)

-

Crystal violet staining solution

-

24-well plates

Procedure:

-

Cell Seeding: Seed host cells into 24-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) for 1-2 hours at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add overlay medium containing different concentrations of GA to the wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization: After incubation, fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each GA concentration compared to the virus control. Determine the EC50 value.

In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This protocol details the induction of liver injury in rodents using CCl4 to assess the hepatoprotective effects of glycyrrhetinic acid.[2]

Materials:

-

Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

-

Carbon tetrachloride (CCl4)

-

Vehicle (e.g., olive oil or corn oil)

-

Glycyrrhetinic acid (GA)

-

Anesthesia

-

Blood collection tubes

-

Histology supplies

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Treatment: Randomly divide the animals into groups: a normal control group, a CCl4 control group, and GA treatment groups (different doses). Pre-treat the GA groups with the compound (e.g., orally or intraperitoneally) for a specified period (e.g., 7 days) before CCl4 administration.

-

Induction of Hepatotoxicity: Induce liver injury by administering CCl4 (e.g., 1-2 mL/kg, i.p., diluted in vehicle) to the CCl4 control and GA treatment groups. The normal control group receives the vehicle only.

-

Sample Collection: At a specified time after CCl4 administration (e.g., 24 or 48 hours), anesthetize the animals and collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination and further molecular analysis.

-

Biochemical Analysis: Measure the serum levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol describes the use of Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway in response to glycyrrhetinic acid treatment.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

LPS (lipopolysaccharide)

-

Glycyrrhetinic acid (GA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with GA for a specified time, followed by stimulation with LPS to activate the NF-κB pathway.

-

Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Glycyrrhetinic acid and its derivatives represent a promising class of natural compounds with a wide array of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, cancer, viral infections, and liver protection underscores their therapeutic potential. This technical guide provides a foundational resource for researchers to further explore the mechanisms of action and to develop novel therapeutic strategies based on the glycyrrhetinic acid scaffold. Further research is warranted to optimize the pharmacokinetic properties and to fully elucidate the clinical efficacy and safety of these compounds.

References

- 1. The Protective Effect of Glycyrrhetinic Acid on Carbon Tetrachloride-Induced Chronic Liver Fibrosis in Mice via Upregulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Open Access@KRIBB: Hepatoprotective effects of 18β-glycyrrhetinic acid on carbon tetrachloride-induced liver injury: inhibition of cytochrome P450 2E1 expression [oak.kribb.re.kr]

- 3. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquorice Extract and 18β-Glycyrrhetinic Acid Protect Against Experimental Pyrrolizidine Alkaloid-Induced Hepatotoxicity in Rats Through Inhibiting Cytochrome P450-Mediated Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 18β-Glycyrrhetinic Acid Protects against Cholestatic Liver Injury in Bile Duct-Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT assay for cell proliferation [bio-protocol.org]

- 12. Glycyrrhizic acid inhibits apoptosis and fibrosis in carbon-tetrachloride-induced rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Enoxolone: A Technical Guide to its Origin in Glycyrrhiza glabra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxolone, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid renowned for its diverse pharmacological activities, including potent anti-inflammatory, antiviral, and hepatoprotective effects.[1][2][3] Its molecular formula is C₃₀H₄₆O₄, and its systematic name is (3β)-3-hydroxy-11-oxoolean-12-en-30-oic acid.[4] This technical guide provides an in-depth exploration of the origin of this compound from its natural source, the root of the licorice plant, Glycyrrhiza glabra. We will delve into its biosynthetic pathway, methods of extraction and purification, and present key quantitative data and experimental protocols relevant to its study and production.

This compound exists in nature primarily as the aglycone moiety of glycyrrhizin (glycyrrhizic acid), a sweet-tasting saponin that is a major constituent of licorice root.[2][4] While not abundant in its free form within the plant, this compound is readily obtained through the hydrolysis of its precursor, glycyrrhizin.[4]

Biosynthesis of this compound in Glycyrrhiza glabra

The biosynthesis of this compound in Glycyrrhiza glabra is a multi-step process that begins with the universal precursors of isoprenoids and culminates in a series of specific enzymatic modifications. The primary pathway involved is the mevalonate (MVA) pathway.[1][5]

The MVA pathway, occurring in the cytosol, converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4] These five-carbon units are the fundamental building blocks for all terpenoids. Through a series of condensations, two molecules of farnesyl pyrophosphate (FPP) are joined to form squalene.

The cyclization of squalene is a critical branch point in the synthesis of sterols and triterpenoids. In the case of this compound biosynthesis, the enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton of β-amyrin.[4]

Following the formation of the β-amyrin backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s), leads to the formation of glycyrrhetinic acid (this compound).[6] Key enzymes in this part of the pathway include CYP88D6, which is responsible for the oxidation at the C-11 position, and CYP72A154, which catalyzes the sequential oxidation at the C-30 position.[5][6] The final step in the biosynthesis of the precursor glycyrrhizin involves the glycosylation of this compound.[4]

Caption: Biosynthetic pathway of this compound from acetyl-CoA in Glycyrrhiza glabra.

Extraction and Purification of this compound

This compound is primarily obtained through the extraction of its precursor, glycyrrhizic acid, from the roots of Glycyrrhiza glabra, followed by hydrolysis.[4] The overall yield of this compound from the dried root material typically ranges from 1% to 5%, depending on the quality of the root and the efficiency of the extraction and hydrolysis methods.[4]

Extraction of Glycyrrhizic Acid

The initial step involves the extraction of glycyrrhizic acid from the dried and powdered roots of licorice. This is typically achieved using a solvent-based method. A common approach employs a mixture of ethanol and water to effectively dissolve the triterpenoid saponin.[4] Following extraction, the solid plant material is removed by filtration, and the resulting extract is concentrated.

Hydrolysis of Glycyrrhizic Acid

The conversion of glycyrrhizic acid to this compound is accomplished through hydrolysis, which cleaves the two glucuronic acid molecules from the triterpenoid backbone. This can be achieved through either acid or enzymatic hydrolysis.

-

Acid Hydrolysis: This method commonly utilizes a dilute mineral acid, such as sulfuric or hydrochloric acid, and heat.[4] While effective, acid hydrolysis can sometimes lead to the formation of byproducts.

-

Enzymatic Hydrolysis: A more specific and milder approach involves the use of the enzyme β-glucuronidase.[4] This method operates under less harsh conditions, leading to higher purity of the final product.

Purification of this compound

After hydrolysis, the crude this compound precipitates out of the aqueous solution. This crude product is then collected by filtration and subjected to further purification. Purification typically involves washing with various solvents, such as acetic acid, ethanol, and water, to remove residual impurities.[4] The final step is often recrystallization from a suitable solvent, like ethanol, to obtain high-purity this compound.[4]

Caption: General workflow for the extraction and purification of this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to the origin of this compound from Glycyrrhiza glabra.

Table 1: Concentration of Key Triterpenoids in Glycyrrhiza glabra Root

| Compound | Concentration in Dried Root (w/w) | Notes |

| Glycyrrhizic Acid | 2% - 15% | Varies with cultivar, geography, and soil conditions.[4] |

| 18β-Glycyrrhetinic Acid (this compound) | 0.1% - 1.6% | Present in smaller amounts in its free form.[2] |

| 18α-Glycyrrhetinic Acid | < 0.7% | A stereoisomer present at lower levels.[2] |

Table 2: Typical Parameters for this compound Production from Licorice Root

| Process Step | Parameter | Value/Condition | Reference |

| Extraction of Glycyrrhizic Acid | Solvent | Ethanol:Water (30:70 v/v) | [4] |

| Temperature | 50°C | [4] | |

| Duration | 60 minutes | [4] | |

| Acid Hydrolysis | Reagent | 2% Sulfuric Acid (H₂SO₄) | [4] |

| Temperature | 98°C - 103°C | [4] | |

| Duration | 2 hours | [4] | |

| Enzymatic Hydrolysis | Enzyme | β-glucuronidase | [4] |

| pH | 5 - 7 | [4] | |

| Temperature | 37°C - 50°C | [4] | |

| Final Yield | This compound (from dried root) | 1% - 5% | [4] |

Experimental Protocols

The following are generalized protocols for the key stages of this compound production from Glycyrrhiza glabra. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Extraction of Glycyrrhizic Acid

-

Preparation of Plant Material: Grind dried roots of Glycyrrhiza glabra to a fine powder.

-

Solvent Extraction:

-

Suspend the powdered root material in a 30:70 (v/v) mixture of ethanol and water.

-

Heat the suspension to 50°C with continuous stirring for 60 minutes.[4]

-

-

Filtration: Filter the mixture to separate the liquid extract from the solid plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol and reduce the volume.

Protocol 2: Acid Hydrolysis of Glycyrrhizic Acid

-

Acidification: To the concentrated aqueous extract containing glycyrrhizic acid, add sulfuric acid to a final concentration of 2%.[4]

-

Heating: Heat the acidified solution to 98-103°C for 2 hours under reflux.[4]

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Crude this compound will precipitate out of the solution.

-

Collection: Collect the precipitate by filtration.

Protocol 3: Enzymatic Hydrolysis of Glycyrrhizic Acid

-

pH Adjustment: Adjust the pH of the concentrated aqueous extract to between 5 and 7.[4]

-

Enzyme Addition: Add β-glucuronidase to the solution.

-

Incubation: Incubate the mixture at 37-50°C for a sufficient time to ensure complete hydrolysis.[4]

-

Precipitation and Collection: As the hydrolysis proceeds, this compound will precipitate. Collect the precipitate by filtration.

Protocol 4: Purification of this compound

-

Washing: Wash the crude this compound precipitate sequentially with water, dilute acetic acid, and ethanol to remove impurities.[4]

-

Recrystallization:

-

Dissolve the washed this compound in hot ethanol.

-

Allow the solution to cool slowly to induce recrystallization.

-

Collect the purified this compound crystals by filtration.

-

-

Drying: Dry the purified crystals under vacuum.

Conclusion

This compound, a pharmacologically significant triterpenoid, originates from the roots of Glycyrrhiza glabra. Its biosynthesis follows the mevalonate pathway to produce the β-amyrin skeleton, which is then enzymatically modified to form this compound. For practical applications, this compound is efficiently produced by extracting its glycosylated precursor, glycyrrhizin, from licorice root and subsequently hydrolyzing it. The choice between acid and enzymatic hydrolysis allows for flexibility in balancing yield and purity. The protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals working with this valuable natural product.

References

- 1. Frontiers | Metabolic Engineering for Glycyrrhetinic Acid Production in Saccharomyces cerevisiae [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Enoxolone: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxolone, also widely known as glycyrrhetinic acid, is a pentacyclic triterpenoid that has garnered significant interest in the pharmaceutical and cosmetic industries due to its broad spectrum of biological activities.[1][2][3] It is the aglycone metabolite of glycyrrhizin, the primary sweet-tasting compound in licorice root (Glycyrrhiza glabra).[1][4][5] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, catering to researchers, scientists, and professionals involved in drug development.

Chemical Structure of this compound

This compound is a derivative of the β-amyrin type, characterized by a pentacyclic oleanane skeleton.[1][2] Its systematic IUPAC name is (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid.[1][6]

The key structural features of this compound include:

-

A hydroxyl group (-OH) at the C-3 position.

-

An oxo group (=O) at the C-11 position.

-

A carboxylic acid group (-COOH) at the C-30 position.

-

A double bond between C-12 and C-13.

The stereochemistry of the naturally occurring and most biologically active form is 18β-glycyrrhetinic acid.[2][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₄ | [1][8] |

| Molecular Weight | 470.68 g/mol | [8] |

| Appearance | White or almost white crystalline powder | [9] |

| Melting Point | 292-295 °C | |

| Solubility | Practically insoluble in water; soluble in ethanol, sparingly soluble in methylene chloride. | [9] |

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: semi-synthesis from its natural precursor, glycyrrhizin, and total synthesis.

Semi-synthesis from Glycyrrhizin

The most common and economically viable method for producing this compound is through the hydrolysis of glycyrrhizin, which is readily extracted from licorice root.[4][10] This process involves the cleavage of the two glucuronic acid molecules attached to the C-3 hydroxyl group of the aglycone.

Two primary methods are employed for this hydrolysis: acid-catalyzed hydrolysis and enzymatic hydrolysis.

Acid hydrolysis is a widely used method for the large-scale production of this compound. It typically involves heating a solution of glycyrrhizin in the presence of a mineral acid, such as hydrochloric acid or sulfuric acid.[4]

Experimental Protocol: Acid Hydrolysis of Monoammonium Glycyrrhizinate [11]

-

Dissolution: Dissolve 10g of monoammonium glycyrrhizinate (approximately 70% purity) in 100ml of water with heating.

-

Acidification: Add 20ml of concentrated hydrochloric acid to the solution.

-

Reaction: Add 70ml of ethanol and reflux the mixture with stirring for 6 hours.

-

Isolation of Crude Product: Cool the reaction mixture and filter the resulting precipitate. Wash the solid with water and dry to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound. A purity of 96% (as determined by HPLC) has been reported using this method.[11]

Quantitative Data for Acid Hydrolysis

| Parameter | Value | Reference |

| Starting Material | Monoammonium Glycyrrhizinate (~70%) | [11] |

| Reagents | Concentrated Hydrochloric Acid, Ethanol | [11] |

| Reaction Time | 6 hours | [11] |

| Reported Purity | 96% (HPLC) | [11] |

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often resulting in higher purity and fewer byproducts.[4] The enzyme β-glucuronidase is commonly used to selectively cleave the glucuronide linkages.[12][13]

Experimental Protocol: Enzymatic Hydrolysis of Glycyrrhizin

-

Enzyme Preparation: A solution of β-glucuronidase from a suitable source (e.g., bovine liver, Aspergillus niger) is prepared in an appropriate buffer.[12][13]

-

Reaction: Glycyrrhizin is dissolved in the buffer and incubated with the enzyme solution at an optimal temperature and pH (e.g., 40°C).[13]

-

Monitoring: The reaction progress is monitored by techniques such as HPLC to determine the conversion of glycyrrhizin to this compound.

-

Product Isolation and Purification: Once the reaction is complete, the this compound is extracted from the aqueous solution using an organic solvent. The crude product is then purified, typically by recrystallization.

Quantitative Data for Enzymatic Hydrolysis

| Parameter | Value | Reference |

| Enzyme | β-glucuronidase | [12][13] |

| Source of Enzyme | Bovine liver, Aspergillus niger, Limpets (Patella vulgata) | [13] |

| Reported Conversion | 82% reduction of glycyrrhizin in 72h (Patella vulgata enzyme) | [13] |

Total Synthesis of this compound

The total synthesis of this compound is a complex endeavor due to its intricate pentacyclic structure and multiple stereocenters. While not a commercially viable route for production, it is of significant academic interest. A plausible strategy for the total synthesis of this compound would involve the initial construction of the β-amyrin skeleton, a common precursor for many oleanane triterpenoids, followed by functional group manipulations.[14][15]

The landmark total synthesis of β-amyrin was accomplished by E.J. Corey and his group.[14] A biomimetic approach, mimicking the natural cyclization of squalene, is a key strategy in the synthesis of such polycyclic terpenes.[16]

The general logical relationship for a proposed total synthesis of this compound is outlined below.

Key Steps in the Proposed Total Synthesis:

-

Construction of an Acyclic Polyene Precursor: Synthesis of a carefully designed acyclic polyene that can undergo a biomimetic cyclization cascade.

-

Polyene Cyclization: A Lewis acid-catalyzed cyclization of the polyene precursor to form the pentacyclic β-amyrin skeleton. This is a critical step that establishes the multiple stereocenters of the core structure.

-